molecular formula C5H7N3 B3185497 4-Cyclopropyl-1H-1,2,3-triazole CAS No. 1163692-73-6

4-Cyclopropyl-1H-1,2,3-triazole

Cat. No.: B3185497
CAS No.: 1163692-73-6
M. Wt: 109.13 g/mol
InChI Key: LOSIUHLAYNGOTD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1H-1,2,3-triazole is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is known to exhibit tautomerism in solution .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as this compound, can be achieved through the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne .


Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .

Scientific Research Applications

Molecular Structures and Supramolecular Interactions

  • 4-Cyclopropyl-1H-1,2,3-triazole demonstrates unique molecular and crystal structures, with significant π-electron delocalization within the triazole ring. These structural characteristics facilitate the formation of supramolecular chains through hydrogen bonding and other interactions, which are critical for understanding its reactivity and potential applications in material science and chemistry (Boechat et al., 2010).

Biological and Pharmacological Potential

  • The triazole class, including this compound, has been extensively explored for its biological activities. Recent patents and research have highlighted its potential in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This underscores its significant role in pharmaceutical research and drug development (Ferreira et al., 2013).

Anticancer Applications

  • Research has focused on the synthesis of this compound derivatives for anticancer activity screening. These efforts are part of a broader exploration of 1H-1,2,3-triazole-4-carboxamide libraries, indicating the compound's relevance in developing potential cancer treatments (Pokhodylo et al., 2021).

Green Chemistry and Sustainable Synthesis

  • The synthesis of this compound and its derivatives aligns with green chemistry principles. Novel methodologies emphasize energy saving and environmental sustainability, making it a focus in the development of eco-friendly synthetic processes (Singh et al., 2013).

Antimycobacterial Agents

  • The compound has been researched for its applications as an antimycobacterial agent. This is particularly relevant for addressing tuberculosis, illustrating the compound's potential in treating neglected diseases (Gonzaga et al., 2013).

Mechanism of Action

While the specific mechanism of action for 4-Cyclopropyl-1H-1,2,3-triazole is not mentioned in the literature, 1,2,3-triazoles in general have been reported to exert various biological effects through different modes of actions .

Safety and Hazards

The safety data sheet for 4-cyclopropyl-1H-1,2,3-triazole hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

4-cyclopropyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-4(1)5-3-6-8-7-5/h3-4H,1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSIUHLAYNGOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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